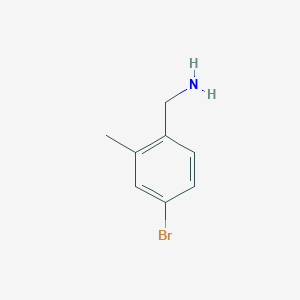

4-Bromo-2-methylbenzylamine

Overview

Description

4-Bromo-2-methylbenzylamine is a chemical compound that is structurally related to various research chemicals, some of which have been studied for their psychoactive properties or as intermediates in organic synthesis. While the specific compound 4-Bromo-2-methylbenzylamine is not directly mentioned in the provided papers, its structural analogs and derivatives have been the subject of several studies, which can provide insights into its potential characteristics and applications.

Synthesis Analysis

The synthesis of compounds related to 4-Bromo-2-methylbenzylamine often involves reductive alkylation or condensation reactions. For instance, the synthesis of substituted phenethylamine analogs, which are structurally related to 4-Bromo-2-methylbenzylamine, was achieved via N-reductive alkylation with bromodimethoxybenzaldehydes . Another study reported the synthesis of 1,4-benzodiazepin-3-ones from o-bromobenzylamines and amino acids through a cascade coupling/condensation process . These methods could potentially be adapted for the synthesis of 4-Bromo-2-methylbenzylamine.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Bromo-2-methylbenzylamine has been characterized using various spectroscopic techniques. For example, the crystal structure of 2-bromo-N-(2,4-difluorobenzyl)benzamide, an intermediate structurally related to 4-Bromo-2-methylbenzylamine, was determined by single-crystal X-ray diffraction analysis . Additionally, the molecular structure of 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole was investigated using both experimental and theoretical methods, including Hartree–Fock and density functional theory .

Chemical Reactions Analysis

The 4-bromobenzyl moiety, which is part of the 4-Bromo-2-methylbenzylamine structure, has been utilized in various chemical reactions. For instance, the 2-bromobenzylidene group has been used as a protecting/radical-translocating group in a 1,6-hydrogen transfer reaction . This suggests that the bromine atom in the 4-Bromo-2-methylbenzylamine could potentially participate in radical reactions or serve as a leaving group in substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to 4-Bromo-2-methylbenzylamine can be inferred from studies on similar substances. The gas chromatographic and mass spectrometric properties of N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines were investigated, providing insights into the behavior of brominated benzylamines during analysis . The thermal, optical, electrochemical, and fluorescent properties of poly(iminophenol)s derived from 4-bromobenzaldehyde were also characterized, which could be relevant to the properties of 4-Bromo-2-methylbenzylamine .

Scientific Research Applications

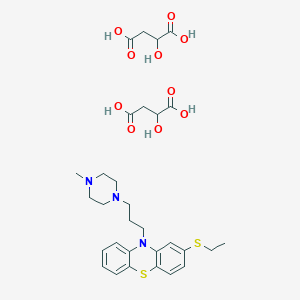

Derivatization Reagent for Biological Analysis

- Application : 4-bromo-N-methylbenzylamine is utilized as a derivatization reagent for the analysis of biological organic acids using high-performance liquid chromatography and mass spectrometry (HPLC-MS). This method enhances the detection of carboxylic acid functional groups, crucial in biological chemistry, and improves the identification of mono-, di-, and tri-carboxylic acids, such as those in the tricarboxylic acid (TCA) cycle. This approach has been applied successfully in both in vitro and in vivo models (Marquis et al., 2017).

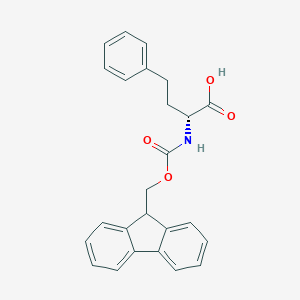

Photodynamic Therapy for Cancer

- Application : A derivative of 4-bromo-2-methylbenzylamine, specifically a zinc phthalocyanine substituted with this compound, shows potential in photodynamic therapy for cancer treatment. This compound exhibits good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are significant for Type II photodynamic therapy mechanisms (Pişkin et al., 2020).

Synthesis of Organic Compounds

- Application : 4-Bromo-2-methylbenzylamine derivatives are used as intermediates in the synthesis of various organic compounds. They have wide applications in fields such as medicine and pesticides. Improvements in synthetic methods have been reported, aiming to reduce production costs and environmental impact (Wang Ling-ya, 2015).

Safety And Hazards

The safety data sheet for 4-Bromo-N-methylbenzylamine indicates that it is harmful if swallowed and causes serious eye irritation . It is recommended to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation . It is also advised to use this chemical only outdoors or in a well-ventilated area .

properties

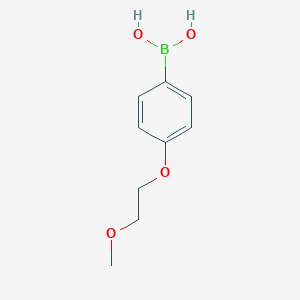

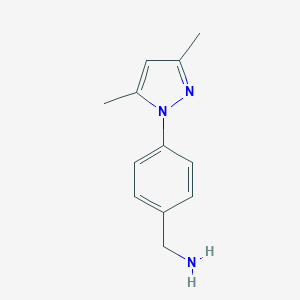

IUPAC Name |

(4-bromo-2-methylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-6-4-8(9)3-2-7(6)5-10/h2-4H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRDQDMSHRCFAAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370817 | |

| Record name | 4-BROMO-2-METHYLBENZYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Bromo-2-methylphenyl)methanamine | |

CAS RN |

376646-62-7 | |

| Record name | 4-BROMO-2-METHYLBENZYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(2-Phenyl-1H-benzo[d]imidazol-1-yl)phenyl)boronic acid](/img/structure/B151611.png)

![Benzo[1,2-b:4,5-b']dithiophene](/img/structure/B151619.png)